Cas no 1105191-09-0 (3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol)
![3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol structure](https://www.kuujia.com/scimg/cas/1105191-09-0x500.png)
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- 3-ethyl-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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- MDL: MFCD11986859
- Inchi: 1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
- InChI Key: CYGRXZYWTPYCEK-UHFFFAOYSA-N
- SMILES: S=C1C2=C(NC=N1)N(CC)N=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 228
- Topological Polar Surface Area: 87.2
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239221-0.1g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-239221-0.5g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-239221-0.05g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Life Chemicals | F2147-0546-0.5g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 95%+ | 0.5g |
$774.0 | 2023-09-06 | |
TRC | E231276-100mg |
3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 100mg |
$ 115.00 | 2022-06-02 | ||
TRC | E231276-500mg |
3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 500mg |
$ 435.00 | 2022-06-02 | ||
Enamine | EN300-239221-2.5g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-239221-5g |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 5g |
$2110.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369154-50mg |
3-Ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 98% | 50mg |
¥13219.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369154-500mg |
3-Ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
1105191-09-0 | 98% | 500mg |
¥18867.00 | 2024-08-09 |
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Introduction to 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS No. 1105191-09-0)
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyrimidine class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of a thiol group at the 7-position adds an additional layer of chemical reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The chemical structure of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol consists of a fused ring system comprising a triazole ring and a pyrimidine ring, with an ethyl substituent at the 3-position and a thiol group at the 7-position. This arrangement imparts distinct electronic and steric properties that can influence its interactions with biological targets. The thiol group, in particular, is known for its ability to participate in disulfide bond formation and redox reactions, which are critical in many biological processes.
In recent years, there has been growing interest in exploring the pharmacological potential of triazolopyrimidine derivatives. These compounds have shown promise in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The thiol-bearing 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is no exception and has been investigated for its potential role in modulating key cellular pathways involved in disease progression.
One of the most compelling aspects of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is its ability to act as a scaffold for further chemical modification. The thiol group provides a versatile handle for conjugation with other bioactive molecules or for the development of prodrugs. This flexibility has enabled researchers to design derivatives with enhanced solubility, bioavailability, or targeted delivery systems. Such modifications are crucial for optimizing drug-like properties and improving therapeutic efficacy.
Recent studies have highlighted the biological activity of triazolopyrimidine derivatives, particularly those containing a thiol moiety. For instance, research has demonstrated that certain analogs of this class exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival. The thiol group plays a pivotal role in these interactions by facilitating covalent bonding or by acting as a redox sensor. These findings have opened up new avenues for developing novel anticancer agents based on the 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol scaffold.
The synthesis of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the ethyl and thiol groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for biological activity.
In addition to its pharmacological potential, 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has shown promise in material science applications. The unique electronic properties of the triazolopyrimidine scaffold make it suitable for use in organic electronics and photovoltaic devices. Researchers have explored its use as a building block for designing novel organic semiconductors and light-emitting materials. The thiol group further enhances its utility by allowing for cross-linking reactions and the formation of stable polymers.
The growing body of evidence supporting the biological activity of triazolopyrimidine derivatives has prompted further investigation into their mechanisms of action. Studies have revealed that these compounds can interact with various cellular targets, including kinases, transcription factors, and ion channels. The thiol group at the 7-position appears to be critical for these interactions by modulating the compound's binding affinity or by participating in post-binding events such as protein modification.
Future research directions may focus on developing more selective inhibitors based on the 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol scaffold. By leveraging structure-activity relationship studies and computational modeling techniques, researchers can identify key structural features that enhance potency and selectivity. Additionally, exploring new synthetic routes to introduce diverse functional groups could lead to the discovery of novel derivatives with improved pharmacological profiles.
The versatility of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol as a chemical scaffold underscores its importance in modern drug discovery and materials science。 Its unique structural features, coupled with its reactivity, make it an attractive candidate for further exploration。 As research continues to uncover new applications, this compound is poised to play a significant role in advancing therapeutic interventions and technological innovations。
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